Ethyl 3-bromo-2-oxo-3-phenylpropanoate
Description
Significance of α-Keto-β-Bromo Ester Frameworks in Retrosynthetic Analysis
In the strategic planning of organic synthesis, a process known as retrosynthetic analysis, the α-keto-β-bromo ester framework is of considerable importance. This framework allows chemists to disconnect complex target molecules into simpler, commercially available starting materials. The presence of multiple reactive sites—the electrophilic carbonyl carbons, the acidic α-proton, and the carbon-bromine bond—provides numerous opportunities for strategic bond formations.
The β-keto ester moiety is a well-established precursor for the synthesis of ketones, esters, and carboxylic acids through reactions like alkylation, hydrolysis, and decarboxylation. The introduction of a bromine atom at the β-position further enhances the synthetic utility of this scaffold. This halogen atom can act as a leaving group in nucleophilic substitution reactions or participate in various coupling reactions, enabling the introduction of a wide range of functional groups. The ability to form β-substituted γ-keto esters from β-keto esters highlights the transformative potential of these frameworks. organic-chemistry.org
Historical Context of Brominated Organic Intermediates
The use of bromine in organic synthesis has a rich history, dating back to the 19th century. Bromine was discovered independently by Carl Jacob Löwig in 1825 and Antoine Jérôme Balard in 1826. wikipedia.org Initially, brominated compounds found application in medicine, with potassium and sodium bromide used as sedatives and anticonvulsants in the late 19th and early 20th centuries. wikipedia.org
The development of allylic bromination using N-bromosuccinimide (NBS), often referred to as the Wohl-Ziegler reaction, was a significant milestone. masterorganicchemistry.commasterorganicchemistry.com This method provided a selective way to introduce a bromine atom at the position adjacent to a double bond, a crucial transformation in the synthesis of many natural products and pharmaceuticals. masterorganicchemistry.com Over the years, a vast array of bromo-organic compounds have been developed and utilized for various transformations, including bromination, oxidation, and cyclization reactions. The reactivity of organobromine compounds is often intermediate between that of their chloro- and iodo-counterparts, making them versatile reagents in synthesis. youtube.com The study of bromination reactions continues to be an active area of research, with ongoing efforts to develop more efficient and environmentally friendly brominating agents. nih.gov
Overview of Current Research Landscape for Functionally Substituted Esters
Functionally substituted esters are at the forefront of modern organic chemistry research due to their widespread presence in natural products and their utility as synthetic intermediates. researchgate.net Recent research has focused on developing novel and more efficient methods for their synthesis. This includes the use of new catalysts, such as bimetallic oxide clusters, for greener ester synthesis. eurekalert.org
The development of methods for the stereoselective synthesis of functionalized esters is a particularly active area. For instance, researchers have developed catalytic enantioselective chlorination of β-keto esters to create chiral building blocks. acs.org Furthermore, the modification of existing ester-containing molecules to fine-tune their properties is a key strategy in drug discovery and materials science. A notable example is the substitution of amides with esters in PROTACs (Proteolysis Targeting Chimeras) to improve their permeability and cellular activity. nih.gov The synthesis of glycopolymers using polymers bearing activated esters is another area of intense investigation, with applications in biochemistry and materials science. nih.gov These examples underscore the continuous evolution of synthetic methodologies to access diverse and complex functionally substituted esters with high levels of control and efficiency. mdpi.com
Data Table for Ethyl 3-bromo-2-oxo-3-phenylpropanoate
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₁BrO₃ | chemicalbook.com, scbt.com |
| Molecular Weight | 271.11 g/mol | chemicalbook.com, scbt.com |
| CAS Number | 55919-47-6 | chemicalbook.com, scbt.com |
| Appearance | Not specified | |
| Boiling Point | Not available | chemsynthesis.com |
| Melting Point | Not available | chemsynthesis.com |
| Density | Not available | chemsynthesis.com |
Synthesis of this compound
One reported synthesis of Ethyl 2-bromo-3-oxo-3-phenylpropanoate involves the reaction of ethyl benzoylacetate with hydrogen chloride, dihydrogen peroxide, and potassium bromide in toluene (B28343) at 20°C for 1.5 hours, resulting in a 100% yield. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-2-oxo-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIHQDOUUDXWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Bromo 2 Oxo 3 Phenylpropanoate
Direct Bromination Approaches
The most common and direct route to Ethyl 2-bromo-3-oxo-3-phenylpropanoate involves the bromination of its precursor, Ethyl benzoylacetate. This transformation can be achieved through several methods, primarily centered around electrophilic and radical bromination pathways.
Electrophilic Bromination of Precursor Keto Esters
The electrophilic bromination of β-keto esters like Ethyl benzoylacetate is a widely employed method. The reaction proceeds through the enol or enolate form of the keto ester, which acts as a nucleophile, attacking an electrophilic bromine source. The acidic nature of the α-hydrogen, situated between the two carbonyl groups, facilitates the formation of the enol tautomer, which is the key reactive intermediate in this process. masterorganicchemistry.com
A variety of brominating agents can be utilized for this transformation. A notable example involves the use of a combination of hydrogen peroxide and potassium bromide in the presence of an acid. In a reported procedure, Ethyl benzoylacetate is treated with hydrogen chloride, potassium bromide, and hydrogen peroxide in toluene (B28343) at room temperature, affording Ethyl 2-bromo-3-oxo-3-phenylpropanoate in high yield. chemicalbook.com This method is advantageous as it uses readily available and relatively safe reagents.
Another common and effective electrophilic brominating agent is N-bromosuccinimide (NBS). NBS is a convenient source of electrophilic bromine and is often used for the α-bromination of carbonyl compounds. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent, and the use of a catalytic amount of acid can accelerate the reaction by promoting enolization.
Radical Bromination Pathways
While electrophilic bromination is more common for α-bromination of keto esters, radical bromination presents a plausible alternative pathway, particularly given the presence of a benzylic position in the precursor molecule, Ethyl benzoylacetate. The benzylic C-H bond is inherently weaker and more susceptible to homolytic cleavage to form a resonance-stabilized benzylic radical. masterorganicchemistry.com
A typical radical bromination involves the use of a radical initiator, such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN), in conjunction with a bromine source like N-bromosuccinimide (NBS). The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. pearson.comyoutube.com In the context of Ethyl benzoylacetate, the propagation step would involve the abstraction of the benzylic α-hydrogen by a bromine radical to form a resonance-stabilized radical intermediate. This radical would then react with a bromine source (e.g., Br₂ or NBS) to yield the desired product and regenerate a bromine radical to continue the chain reaction. youtube.com
While the principles of radical bromination at benzylic positions are well-established for simpler molecules like ethylbenzene, youtube.com direct and detailed research findings specifically documenting the radical bromination of Ethyl benzoylacetate to yield Ethyl 2-bromo-3-oxo-3-phenylpropanoate are less common in the literature compared to electrophilic methods. However, the stability of the potential benzylic radical intermediate suggests that this pathway is theoretically viable.
Optimization of Reaction Conditions and Reagent Systems
The efficiency and selectivity of the bromination of Ethyl benzoylacetate are highly dependent on the reaction conditions and the choice of reagents. Key parameters that are often optimized include the nature of the brominating agent, the solvent, the temperature, and the presence of catalysts or additives.
For electrophilic bromination, the choice of solvent can influence the keto-enol equilibrium and the reaction rate. Solvents like toluene, methanol (B129727), and acetic acid have been employed. chemicalbook.comsci-int.com The temperature is also a critical factor; lower temperatures can help to control selectivity and minimize the formation of byproducts, such as dibrominated compounds. The use of milder brominating agents, such as bromodimethylsulfonium bromide (BDMS), has been shown to be effective for the regioselective α-monobromination of β-keto esters, often proceeding at low temperatures and without the need for a strong acid or base catalyst. organic-chemistry.orgnih.gov
In the case of radical bromination, the concentration of the bromine source is crucial for selectivity. N-bromosuccinimide is often favored over molecular bromine (Br₂) because it can maintain a low and constant concentration of Br₂ in the reaction mixture, which helps to suppress competing electrophilic addition reactions, especially if unsaturated functionalities are present elsewhere in the molecule. masterorganicchemistry.com The choice and concentration of the radical initiator also play a significant role in the reaction's efficiency.
The following table summarizes various reported and potential conditions for the synthesis of Ethyl 2-bromo-3-oxo-3-phenylpropanoate via direct bromination of Ethyl benzoylacetate.
| Precursor | Brominating Agent(s) | Solvent | Catalyst/Additive | Temperature (°C) | Yield (%) | Reference(s) |
| Ethyl benzoylacetate | H₂O₂ / KBr | Toluene | HCl | 20 | ~100 | chemicalbook.com |
| Ethyl benzoylacetate | N-Bromosuccinimide | Acetonitrile | Acid catalyst (e.g., H₂SO₄) | Room Temperature | - | sci-int.com |
| Ethyl benzoylacetate | Bromine (Br₂) | Acetic Acid | - | Room Temperature | - | sci-int.com |
| Ethyl benzoylacetate | Bromodimethylsulfonium Bromide | Dichloromethane | - | 0 - Room Temperature | High | organic-chemistry.orgnih.gov |
| Ethyl benzoylacetate | N-Bromosuccinimide | Carbon tetrachloride | Radical Initiator (e.g., AIBN or hν) | Reflux | - | masterorganicchemistry.com |
Indirect Synthesis via Functional Group Interconversions
Beyond the direct bromination of the immediate precursor, Ethyl 2-bromo-3-oxo-3-phenylpropanoate can potentially be synthesized through indirect methods that involve the transformation of other functional groups in related molecules.
Derivatization from Related Halogenated Precursors
One plausible indirect route involves starting from a different halogenated precursor and converting it to the target molecule. For instance, a synthetic pathway could be envisioned starting from a gem-dibromo compound. A general method for the synthesis of aryl α-keto esters involves the oxidative esterification of 2,2-dibromo-1-arylethanones using dimethyl sulfoxide (B87167) (DMSO) and an alcohol. aurigeneservices.com Applying this logic, if a suitable 2,2-dibromo-3-phenylpropanoate derivative could be synthesized, a subsequent reaction with an alcohol in the presence of an oxidizing agent might yield the desired α-keto ester functionality, although this would be a multi-step process.
Another potential, though less direct, pathway could involve the derivatization of a precursor like ethyl 3-bromo-3-phenylpropanoate. While this compound already possesses a bromine atom, it is at the 3-position and lacks the 2-oxo group. A synthetic sequence would need to introduce the ketone functionality at the 2-position, which could be a challenging transformation.
Bromination of Arylacetylenes Followed by Subsequent Transformations
Asymmetric Synthetic Routes to Chiral Analogs
The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern pharmaceutical and materials science. wikipedia.org For α-bromo-β-keto esters like Ethyl 3-bromo-2-oxo-3-phenylpropanoate, the development of asymmetric synthetic methods is crucial for accessing specific stereoisomers that may exhibit distinct biological activities.
Enantioselective bromination of prochiral β-keto esters represents a direct and efficient approach to introduce a stereocenter at the α-position. This is often achieved through the use of chiral catalysts that can differentiate between the two enantiotopic faces of the enolate intermediate.
Organocatalysis has emerged as a powerful tool for these transformations. Chiral amine catalysts, such as derivatives of cinchona alkaloids, have been successfully employed in the enantioselective α-halogenation of β-keto esters. tum.deresearchgate.net These catalysts can activate the substrate and the brominating agent, often N-bromosuccinimide (NBS), to facilitate a highly stereocontrolled reaction. For instance, a chiral bifunctional sulfide (B99878) derived from BINOL has been shown to catalyze the asymmetric bromolactonization of alkenoic acids, a related transformation that underscores the potential of organocatalysis in controlling the stereochemistry of bromination. beilstein-journals.org
Phase-transfer catalysis offers another effective strategy for enantioselective bromination. nii.ac.jp In this approach, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a chiral source like Cinchona alkaloids, transports the brominating agent or the substrate between an aqueous and an organic phase, enabling the reaction to proceed with high enantioselectivity. nih.govmdpi.com The catalyst's chiral environment dictates the stereochemical outcome of the bromination.
Metal-based catalysts have also been investigated for the enantioselective halogenation of β-keto esters. Titanium complexes with chiral TADDOLato ligands have proven effective in catalyzing the enantioselective chlorination and bromination of β-keto esters with high enantioselectivity. tum.de These catalytic systems create a chiral pocket around the active site, directing the attack of the electrophilic bromine source to one face of the substrate's enolate.
A summary of representative enantioselective bromination strategies is presented in the table below.
| Catalyst Type | Brominating Agent | Substrate Class | Achieved Enantioselectivity (ee) | Reference |
| Chiral Amine (Cinchona Alkaloid derivative) | N-Bromosuccinimide (NBS) | β-Keto Esters | Up to 99% | tum.de |
| Chiral Bifunctional Sulfide (BINOL-derived) | N-Bromopyrrolidinone (NBP) | 5-Hexenoic Acids | Moderate to good | beilstein-journals.org |
| Chiral Phase-Transfer Catalyst (Cinchona-derived) | Various | β-Keto Esters | High | researchgate.net |
| Ti(TADDOLato) Complex | N-Bromosuccinimide (NBS) | β-Keto Esters | Up to 88% (for chlorination) | tum.de |
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is subsequently removed to yield the enantiomerically enriched product. wikipedia.org
For the synthesis of chiral analogs of this compound, a chiral auxiliary can be incorporated into the ester group of the parent β-keto ester, ethyl 3-oxo-3-phenylpropanoate. Common chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and trans-2-phenylcyclohexanol. wikipedia.org
The general strategy involves the following steps:
Attachment of the Chiral Auxiliary: The ethyl ester of 3-oxo-3-phenylpropanoate is converted to an amide or ester derivative of a chiral auxiliary.
Diastereoselective Bromination: The resulting molecule, now containing a chiral center, is subjected to bromination. The steric and electronic properties of the chiral auxiliary block one face of the enolate, leading to the preferential formation of one diastereomer. The bulky substituent on the auxiliary effectively shields one side of the molecule, directing the incoming electrophilic bromine to the less hindered face.
Removal of the Chiral Auxiliary: The chiral auxiliary is cleaved from the brominated product to afford the desired enantiomerically enriched α-bromo-β-keto ester and the recovered auxiliary can often be reused.
Research has demonstrated the successful application of this strategy in the synthesis of various chiral compounds, including those with quaternary stereocenters. rsc.orgmdpi.com For example, the use of a chiral diamine auxiliary has enabled the synthesis of α-substituted-α-trifluoromethylthio-β-ketoesters with high enantioselectivity. mdpi.com
| Chiral Auxiliary | Key Feature | Typical Diastereoselectivity | Reference |
| Evans Oxazolidinones | Forms a rigid chelated enolate | High | wikipedia.org |
| Pseudoephedrine | Steric hindrance directs alkylation | High | wikipedia.org |
| trans-2-Phenylcyclohexanol | Used in ene reactions of derived esters | Good | wikipedia.org |
| Chiral Diamines | Synthesis of α-substituted β-ketoesters | Up to 91% ee after removal | mdpi.com |
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. jocpr.com The synthesis of this compound can be made more sustainable by considering these principles.
A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. The development of solvent-free or aqueous-based synthetic methods is therefore highly desirable.
Solvent-free reactions, often conducted under microwave irradiation or by grinding the reactants together, can lead to shorter reaction times, higher yields, and simplified purification procedures. researchgate.net The synthesis of β-amino-α,β-unsaturated ketones and esters has been successfully achieved under solvent-free conditions using a solid superacid catalyst. researchgate.net Similarly, trans-esterification of β-keto esters has been reported under solvent-free conditions using a recyclable silica-supported boric acid catalyst. nih.gov These examples suggest the feasibility of developing a solvent-free bromination of ethyl 3-oxo-3-phenylpropanoate.
Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. While many organic reactions are not compatible with water, the development of water-tolerant catalysts and reaction conditions is an active area of research. For instance, three-component reactions to synthesize 1,4-diketones have been performed in water without the need for a catalyst. rsc.org Furthermore, the biocatalytic reduction of ethyl 3-bromo-2-oxopropanoate has been successfully demonstrated in water. abap.co.in
| Approach | Advantages | Applicability to Target Compound | Reference |
| Solvent-Free Synthesis | Reduced waste, faster reactions, easier purification | Potentially applicable for bromination with solid-supported reagents | researchgate.netnih.gov |
| Aqueous Medium Synthesis | Environmentally benign, safe | Feasible with water-tolerant catalysts or biocatalysis | rsc.orgabap.co.in |
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Catalytic reactions are inherently more atom-economical than stoichiometric reactions as the catalyst is used in small amounts and is regenerated in each cycle.
For the synthesis of this compound, the use of catalytic systems for bromination is a key strategy to improve atom economy. Traditional bromination methods often use stoichiometric amounts of bromine, which is hazardous and generates stoichiometric amounts of bromide waste.
Catalytic systems utilizing a bromide source, such as potassium bromide, in combination with an oxidant like hydrogen peroxide, offer a greener alternative. organic-chemistry.orgchemicalbook.com In such systems, the bromide is catalytically oxidized in situ to an electrophilic bromine species that carries out the bromination. The use of hydrogen peroxide as the terminal oxidant is particularly advantageous as its only byproduct is water.
The development of reusable, heterogeneous catalysts can further enhance the sustainability of the process by simplifying catalyst recovery and reuse. Solid acid catalysts, for example, have been employed for various organic transformations and can offer advantages in terms of handling and environmental impact. researchgate.net
| Catalytic System | Principle | Atom Economy Advantage | Reference |
| KBr / H₂O₂ | In situ generation of electrophilic bromine | Uses a catalytic amount of bromide; water is the only byproduct from the oxidant | organic-chemistry.orgchemicalbook.com |
| Heterogeneous Catalysts | Solid-phase catalyst for easy separation and reuse | Reduced waste and potential for continuous flow processes | researchgate.net |
| Boron Lewis Acid Catalysis | Activation of substrates for carboacyloxylation | Enables atom-economic addition reactions | rsc.org |
Reactivity and Reaction Mechanisms of Ethyl 3 Bromo 2 Oxo 3 Phenylpropanoate
Nucleophilic Substitution Reactions at the Brominated Carbon Center
The presence of a bromine atom adjacent to both a phenyl group and a carbonyl group significantly influences its reactivity in nucleophilic substitution reactions. The carbon-bromine bond is polarized due to the inductive effect of the carbonyl group, which enhances the electrophilicity of the α-carbon. nih.gov
S_N1 and S_N2 Mechanistic Investigations
The mechanistic pathway of nucleophilic substitution at the α-carbon of ethyl 3-bromo-2-oxo-3-phenylpropanoate, whether it be S_N1 (unimolecular nucleophilic substitution) or S_N2 (bimolecular nucleophilic substitution), is a subject of nuanced consideration.
Generally, α-halocarbonyl compounds tend to favor the S_N2 pathway. jove.comjove.com The S_N1 mechanism is often disfavored because it would involve the formation of an α-carbonyl carbocation, which is destabilized by the adjacent electron-withdrawing carbonyl group. jove.comjove.com However, the benzylic position of the bromine in this compound could potentially stabilize a carbocation intermediate through resonance with the phenyl ring, making an S_N1 pathway more plausible than in non-benzylic α-haloketones.
Conversely, the S_N2 mechanism involves a concerted backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon is chiral. youtube.com While S_N2 reactions are common for primary and some secondary alkyl halides, they can be sterically hindered at tertiary centers. masterorganicchemistry.comsavemyexams.com For this compound, which is a tertiary halide, S_N2 displacement is still possible due to the activating effect of the adjacent carbonyl group. researchgate.net The choice between S_N1 and S_N2 is often influenced by the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature.
Table 1: Factors Influencing S_N1 vs. S_N2 Pathways for this compound
| Factor | Favors S_N1 Pathway | Favors S_N2 Pathway | Rationale |
| Substrate Structure | Tertiary benzylic halide can stabilize a carbocation. | Carbonyl group activates the α-carbon for nucleophilic attack. | The compound possesses features that could support either mechanism. |
| Nucleophile | Weak nucleophiles (e.g., water, alcohols). | Strong, less basic nucleophiles. jove.comjove.com | Strong nucleophiles favor the bimolecular kinetics of the S_N2 reaction. |
| Solvent | Polar protic solvents (e.g., ethanol, water) stabilize the carbocation intermediate. | Polar aprotic solvents (e.g., acetone, DMF) do not solvate the nucleophile as strongly. | Solvent polarity plays a crucial role in stabilizing intermediates and transition states. |
| Leaving Group | Good leaving groups are required. Bromine is a good leaving group. | Good leaving groups are required. Bromine is a good leaving group. | The C-Br bond is sufficiently weak for both pathways. |
Scope of Nucleophiles (e.g., Oxygen, Nitrogen, Carbon-based)
A variety of nucleophiles can be employed in substitution reactions with α-haloketones. nih.gov For this compound, the choice of nucleophile dictates the nature of the resulting product. It is generally advised to use less basic nucleophiles to avoid competing side reactions like elimination. jove.comjove.com
Oxygen Nucleophiles: Alcohols and carboxylates can act as nucleophiles. For instance, reaction with an alcohol (alkoxide) could lead to the corresponding α-alkoxy-β-keto ester.
Nitrogen Nucleophiles: Amines and azides are effective nitrogen-based nucleophiles. The reaction with azide (B81097) ion, for example, has been shown to proceed via an S_N2 mechanism on tertiary α-bromo ketones. researchgate.net
Carbon-based Nucleophiles: Soft carbon nucleophiles, such as enolates and organocuprates, can form new carbon-carbon bonds at the α-position. pressbooks.pub The use of Grignard reagents, being strong bases, might lead to a mixture of products including those from addition to the carbonyl group. reddit.com
Regioselectivity and Stereoselectivity in Substitution Processes
Regioselectivity refers to the preference of a reaction to occur at one position over another. wikipedia.org In the case of this compound, nucleophilic attack can principally occur at the brominated carbon (α-position) or the carbonyl carbon. Softer nucleophiles tend to favor S_N2 displacement at the α-carbon, while harder nucleophiles may preferentially attack the carbonyl carbon. reddit.com
Stereoselectivity becomes relevant if the reaction creates a new stereocenter or if the starting material is chiral. If the substitution proceeds via a pure S_N2 mechanism, it will result in an inversion of the stereochemical configuration at the α-carbon. youtube.com An S_N1 reaction, proceeding through a planar carbocation intermediate, would typically lead to a racemic mixture of products.
Transformations Involving the α-Keto Ester Moiety
The α-keto ester functional group presents its own set of reactive possibilities, primarily centered around the carbonyl group and the ester.
Carbonyl Reactivity: Nucleophilic Addition to the Ketone
The ketone carbonyl in this compound is electrophilic and susceptible to nucleophilic addition. openochem.org This reactivity is a general feature of ketones and can be influenced by the reaction conditions. openochem.org
Hydride Reagents: Reducing agents like sodium borohydride (B1222165) can reduce the ketone to a secondary alcohol, yielding an α-bromo-β-hydroxy ester.
Organometallic Reagents: Grignard reagents or organolithium compounds can add to the ketone, forming a tertiary alcohol after workup. However, as mentioned, these strong nucleophiles can also participate in substitution or elimination reactions.
The activation of the ketone towards nucleophilic addition can be enhanced by the presence of electron-withdrawing groups, such as the adjacent ester. nih.gov
Ester Reactivity: Transesterification and Hydrolysis under Controlled Conditions
The ethyl ester group can undergo transformations typical of esters, such as transesterification and hydrolysis.
Transesterification: This reaction involves the conversion of one ester to another by reacting it with an alcohol, often in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic conditions would be expected to produce the corresponding methyl ester. This process is generally reversible, and using a large excess of the new alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. aklectures.com Studies on α-keto esters have shown that they can undergo rapid hydrolysis in aqueous media. nih.govnih.gov Controlled hydrolysis would yield 3-bromo-2-oxo-3-phenylpropanoic acid.
Table 2: Potential Transformations of the α-Keto Ester Moiety
| Reaction Type | Reagent/Conditions | Expected Product | Functional Group Transformed |
| Nucleophilic Addition | Sodium Borohydride (NaBH₄) | Ethyl 3-bromo-2-hydroxy-3-phenylpropanoate | Ketone |
| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | Ethyl 3-bromo-2-hydroxy-2-methyl-3-phenylpropanoate | Ketone |
| Transesterification | Methanol (CH₃OH), Acid Catalyst | Mthis compound | Ester |
| Hydrolysis | Aqueous Acid (e.g., H₃O⁺) or Base (e.g., NaOH) | 3-Bromo-2-oxo-3-phenylpropanoic acid | Ester |
Enolate Chemistry and Alkylation at the α-Carbon of the Ester
The carbon atom situated between the benzoyl and the ethyl ester carbonyl groups (C2) is the α-carbon to the ester. This carbon is also bonded to the bromine atom and possesses a single, highly acidic proton. The presence of two flanking electron-withdrawing carbonyl groups significantly increases the acidity of this proton (pKa ≈ 11 for parent β-keto esters), facilitating its removal by a suitable base to form a resonance-stabilized enolate. masterorganicchemistry.comlibretexts.org This enolate is a soft nucleophile and can react with various electrophiles.
The alkylation of this enolate occurs via an SN2 reaction with an alkyl halide, resulting in the formation of a new carbon-carbon bond at the α-carbon. libretexts.orglibretexts.org However, the direct alkylation of the enolate derived from this compound is complex. Instead, a synthetically analogous and highly important reaction for α-halo esters is the Reformatsky reaction. wikipedia.org
In the Reformatsky reaction, metallic zinc inserts into the carbon-bromine bond to form an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orglibretexts.org This organozinc intermediate is less basic and less reactive than corresponding lithium enolates or Grignard reagents, which prevents side reactions like self-condensation or nucleophilic attack on the ester group. libretexts.org The Reformatsky enolate readily adds to the carbonyl group of aldehydes or ketones to produce β-hydroxy esters after an acidic workup. byjus.comorganic-chemistry.org The use of other metals like indium, cobalt, and copper in Reformatsky-type reactions has also been explored to improve yields and diastereoselectivity. organic-chemistry.orgbeilstein-journals.org
Table 1: Key Features of the Reformatsky Reaction
| Feature | Description | Reference |
| Reagents | α-halo ester, carbonyl compound (aldehyde or ketone), metallic zinc. | byjus.com |
| Intermediate | Organozinc reagent (Reformatsky enolate). | wikipedia.orglibretexts.org |
| Product | β-hydroxy ester. | organic-chemistry.org |
| Advantages | Tolerates ester functionality; avoids self-condensation. | libretexts.org |
| Variations | Use of other metals (In, Sm, Cr, Cu); asymmetric versions available. | wikipedia.orgbeilstein-journals.org |
Rearrangement Reactions and Fragmentations
The structural arrangement of a halogen and a ketone in this compound makes it a prime candidate for characteristic rearrangement reactions.
Intramolecular Cyclization Pathways
Favorskii Rearrangement: The most prominent rearrangement of α-halo ketones is the Favorskii rearrangement, which occurs under basic conditions. adichemistry.com For this compound, which lacks a proton on the other side of the ketone (the benzoyl carbon), a quasi-Favorskii or semibenzilic acid-type rearrangement can be anticipated. However, if a related substrate possesses an enolizable α'-proton, the classical mechanism proceeds via deprotonation at the α'-position to form an enolate. This enolate then undergoes intramolecular SN2 displacement of the bromide to form a highly strained cyclopropanone (B1606653) intermediate. adichemistry.comyoutube.com The nucleophilic base (e.g., an alkoxide) then attacks the carbonyl carbon of the cyclopropanone. This is followed by the cleavage of the ring to yield a carbanion, which is subsequently protonated to give the final carboxylic acid ester product. adichemistry.com For cyclic α-halo ketones, this reaction famously results in ring contraction. adichemistry.comyoutube.com
Photoredox-Catalyzed Cyclopropanation: Modern synthetic methods have enabled novel intramolecular cyclization pathways. A notable example is the photoredox-catalyzed intramolecular cyclopropanation. rsc.orgelsevierpure.com In this reaction, an α-bromo-β-keto ester containing a tethered alkene can be converted into a bicyclic cyclopropane (B1198618). researchgate.netrsc.org The mechanism involves the generation of a radical at the α-carbon via a photoredox cycle, which then adds to the intramolecular alkene. Subsequent radical-polar crossover and cyclization yield the cyclopropane ring. rsc.orgresearchgate.net This reaction proceeds under exceptionally mild conditions, often at room temperature in aqueous media. rsc.orgelsevierpure.com
Elimination Reactions Leading to Unsaturated Derivatives
Elimination reactions of this compound can lead to the formation of unsaturated compounds. The specific product depends on the reaction conditions and the mechanism. While a simple E2 elimination to form a carbon-carbon double bond adjacent to the carbonyl is structurally hindered, other pathways are possible.
For instance, treatment with a non-nucleophilic base could potentially induce the formation of a reactive intermediate. In the context of the Favorskii rearrangement of α,α'-dihaloketones, an elimination process occurs after the initial rearrangement to yield α,β-unsaturated carboxylic acid derivatives. adichemistry.com For a related compound, 2-bromo-3-phenylbutane, E2 elimination is a known reaction pathway that yields alkenes, with the stereochemistry of the product being dependent on the conformation of the starting material. vaia.com While not directly analogous due to the carbonyl groups, this highlights the potential for elimination pathways in brominated organic molecules.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is a key site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling (e.g., Suzuki, Sonogashira, Heck)
Palladium catalysts are highly effective for coupling reactions involving organic halides. The C(sp³)-Br bond alpha to two carbonyl groups is activated for oxidative addition to a Pd(0) center, initiating the catalytic cycle.
Suzuki-Type Reaction: While the classical Suzuki reaction couples aryl or vinyl halides with organoboron compounds, its principles can be extended to alkyl halides. A palladium-catalyzed β-arylation of α-keto ester enolates with aryl bromides has been developed. nih.gov A related reaction involves the coupling of arylboronic acids with ethyl bromoacetate, demonstrating the feasibility of using α-bromo esters as coupling partners in Suzuki-type reactions. adichemistry.com These reactions provide a powerful method for creating β-aryl α-keto esters.
Sonogashira Reaction: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org Its application to α-bromo carbonyl compounds allows for the synthesis of β,γ-alkynyl ketones and esters. While direct Sonogashira coupling of α-bromo carboxamides can be challenging and may lead to reductive coupling products instead, the fundamental reaction remains a key strategy for C(sp³)-C(sp) bond formation. rsc.orgresearchgate.net The reaction is typically co-catalyzed by copper(I), although copper-free versions have been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org
Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org The use of activated alkyl halides, such as α-carbonyl alkyl bromides, in Heck-type reactions has also been demonstrated. nih.gov These reactions, which can be catalyzed by palladium or nickel, couple the α-carbon of the ester with an alkene, leading to the formation of α-alkenyl carbonyl compounds. nih.govthieme-connect.de
Table 2: Overview of Palladium-Catalyzed Reactions
| Reaction | Coupling Partner 1 | Coupling Partner 2 | Typical Product | Reference |
| Suzuki-Type | This compound | Arylboronic acid | Ethyl 2-aryl-2-oxo-3-phenylpropanoate | nih.gov |
| Sonogashira | This compound | Terminal alkyne | Ethyl 2-alkynyl-2-oxo-3-phenylpropanoate | wikipedia.orglibretexts.org |
| Heck-Type | This compound | Alkene | Ethyl 2-alkenyl-2-oxo-3-phenylpropanoate | nih.govthieme-connect.de |
Copper-Mediated Reactions
Copper-catalyzed reactions offer a complementary approach to palladium-based methods for coupling organic halides.
Ullmann Reaction: The classical Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. byjus.comwikipedia.org The reaction has been extended to form C-O and C-N bonds (Ullmann condensation). wikipedia.org While typically requiring high temperatures, modern protocols have been developed with improved conditions. organic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org This methodology can be applied to couple α-bromo esters with various nucleophiles.
Copper-Catalyzed Reformatsky-Type Reactions: As mentioned, copper salts like CuCl or CuBr can be used as additives or catalysts in Reformatsky-type reactions, often improving the efficiency and stereoselectivity of the addition of the zinc enolate to carbonyl compounds. organic-chemistry.orgbeilstein-journals.org
Mechanistic Insights into Catalytic Cycles
The reactivity of this compound allows it to participate in various catalytic cycles, particularly those mediated by transition metals like palladium. While specific studies on this exact molecule are not abundant, mechanistic insights can be drawn from analogous palladium-catalyzed cross-coupling reactions involving α-halocarbonyl compounds. A plausible catalytic cycle for a cross-coupling reaction, such as a Suzuki or Heck-type reaction, would generally proceed through a series of well-defined elementary steps.
A typical palladium-catalyzed cross-coupling cycle is initiated by the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex. This step is often rate-determining and results in the formation of a palladium(II) intermediate. The subsequent step, transmetalation (in the case of Suzuki or Stille coupling) or migratory insertion (in Heck-type reactions), involves the introduction of a nucleophilic partner. In a Suzuki coupling, an organoboron reagent would transfer its organic moiety to the palladium center. The final step is reductive elimination, where the coupled product is expelled, and the palladium(0) catalyst is regenerated, thus completing the catalytic cycle. youtube.com The efficiency and outcome of such cycles are highly dependent on the nature of the ligands coordinated to the palladium center, the solvent, and the base used. nih.govresearchgate.net
| Step | Description | Key Intermediates |
| Oxidative Addition | The C-Br bond of the substrate adds to a Pd(0) complex. | Pd(II)-alkyl halide complex |
| Transmetalation | An organometallic reagent transfers an organic group to the Pd(II) center. | Di-organo-Pd(II) complex |
| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst. | Pd(0) complex, coupled product |
This table represents a generalized catalytic cycle for a Suzuki-type cross-coupling reaction.
Radical Reactions Involving the C-Br Bond
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, enabling its participation in a variety of radical reactions. This reactivity is particularly accessible through modern synthetic methods like photoredox catalysis.
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. core.ac.uk In this process, a photocatalyst absorbs light and becomes electronically excited. The excited photocatalyst can then engage in a single-electron transfer (SET) with a substrate. For α-bromocarbonyl compounds like this compound, a reductive quenching cycle is often employed. researchgate.net
In a typical reductive quenching cycle, the excited photocatalyst is first reduced by a sacrificial electron donor. The resulting, more strongly reducing, species then transfers an electron to the α-bromocarbonyl compound. This electron transfer induces the cleavage of the C-Br bond, generating a carbon-centered radical and a bromide anion. mdpi.comsemanticscholar.org This radical can then participate in various bond-forming reactions, such as allylation or alkylation. researchgate.net
| Catalyst Type | Quenching Cycle | Substrate Activation | Radical Formed |
| Eosin Y | Reductive | Single Electron Transfer to C-Br bond | α-carbonyl radical |
| Ru(bpy)₃²⁺ | Reductive/Oxidative | Single Electron Transfer to/from substrate | α-carbonyl radical |
| Ir(ppy)₃ | Reductive/Oxidative | Single Electron Transfer to/from substrate | α-carbonyl radical |
This table provides examples of common photocatalysts and their general mechanism for activating substrates like α-bromocarbonyls.
The choice of photocatalyst, solvent, and additives can significantly influence the efficiency and selectivity of the radical generation and subsequent reactions. researchgate.net
Single Electron Transfer (SET) is the fundamental process underpinning the photoredox-catalyzed generation of radicals from this compound. nih.gov The transfer of a single electron from an excited photocatalyst (or a chemical reductant) to the substrate results in the formation of a transient radical anion. researchgate.net This radical anion is unstable and rapidly fragments, cleaving the weakest bond, which in this case is the C-Br bond, to yield a neutral carbon-centered radical and a bromide ion.
The feasibility of the SET process is governed by the redox potentials of the photocatalyst and the substrate. The photocatalyst must have a sufficiently negative excited-state reduction potential to reduce the α-bromocarbonyl compound. The formation of an electron donor-acceptor (EDA) complex between the substrate and the photocatalyst or another species can facilitate the SET process, sometimes even under thermal conditions or upon irradiation with visible light. nih.gov The generated radical is a highly reactive intermediate that can be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. nih.gov
Role as a 1,3-Dicarbonyl Synthon in Annulation Reactions
This compound is structurally a derivative of a 1,3-dicarbonyl compound. hmdb.ca This class of compounds is widely used as versatile building blocks in annulation reactions to construct cyclic systems. The presence of the bromine atom enhances the electrophilicity of the α-carbon, making it a potent electrophilic partner in various cycloaddition reactions.
In the context of annulation reactions, this compound can be envisioned to act as a 1,3-dielectrophilic synthon. For instance, in a formal [3+2] or [3+3] cycloaddition, it could react with a dinucleophilic partner. The reaction would likely be initiated by the attack of a nucleophile at the electrophilic carbonyl carbon or through substitution of the bromide. Subsequent intramolecular reactions would then lead to the formation of five- or six-membered rings. While specific examples utilizing this exact substrate in complex annulations are not prevalent in the literature, its structural motifs are analogous to those used in known cycloaddition methodologies. mdpi.comnih.gov For example, reactions of similar bromo-enals with 1,3-dicarbonyl compounds have been shown to proceed via [3+3] annulation pathways.
The reactivity of the 1,3-dicarbonyl moiety also allows for its use as a nucleophile after deprotonation of the α-carbon, although the presence of the bromine atom complicates this reactivity. However, its primary role in annulations is expected to be that of an electrophile, where the bromine acts as a leaving group and the carbonyls provide sites for nucleophilic attack.
Applications in the Construction of Complex Molecular Architectures
Building Block for Carbocyclic Ring Systems
While the primary applications of ethyl 3-bromo-2-oxo-3-phenylpropanoate lie in heterocyclic synthesis, its structure lends itself to the formation of carbocyclic rings through specific reaction pathways. One notable, albeit unexpected, reaction involves its interaction with pentane-2,4-dione in the presence of palladium(II) acetate (B1210297) and triphenylphosphine. This reaction was found to yield ethyl 4-acetyl-5-oxo-3-phenylhexanoate, a highly functionalized acyclic product that contains a chiral carbon atom. organic-chemistry.org Although this particular reaction did not lead to a carbocycle directly, the resulting product, with its multiple carbonyl functionalities and a chiral center, represents a valuable precursor for subsequent cyclization reactions to form carbocyclic systems. The presence of the phenyl group and the ester functionality offers further handles for a variety of synthetic manipulations.
Precursor for Heterocyclic Scaffolds
The reactivity of the α-bromoketone moiety in this compound makes it an excellent precursor for the synthesis of a wide range of heterocyclic compounds.
The synthesis of highly substituted furans can be achieved through various methodologies, some of which involve intermediates structurally related to this compound. For instance, the reaction of β-keto esters with 2,3-dibromo-1-propenes, catalyzed by copper(I), leads to the formation of 2,3,5-trisubstituted furans. researchgate.net While not a direct application of the title compound, this highlights the utility of the β-keto ester functionality in furan (B31954) synthesis.
Similarly, the synthesis of pyridine (B92270) derivatives often involves the condensation of β-keto esters with other reagents. For example, ethyl-3-oxo-3-(pyridin-4-yl)propanoate can be synthesized from ethyl isonicotinate (B8489971) and ethyl acetate. asianpubs.orgresearchgate.net This resulting β-keto ester is a key intermediate for further elaboration into more complex pyridine structures. The structural analogy suggests the potential for this compound to participate in similar condensation reactions to afford phenyl-substituted pyridines.
| Starting Material(s) | Reagents/Catalyst | Product | Reference |
| Ethyl isonicotinate, Ethyl acetate | Sodium ethoxide | Ethyl-3-oxo-3-(pyridin-4-yl)propanoate | asianpubs.orgresearchgate.net |
| β-ketoesters, 2,3-dibromo-1-propenes | Cu(I), Cs2CO3, hydroquinone | 2,3,5-trisubstituted furans | researchgate.net |
This table showcases examples of furan and pyridine synthesis using related β-keto esters.
The Paal-Knorr synthesis, a classical method for preparing pyrroles, involves the reaction of a 1,4-dicarbonyl compound with a primary amine. This compound, with its 1,2-dicarbonyl moiety, can be envisioned as a precursor to the necessary 1,4-dicarbonyl intermediate through reaction with a suitable nucleophile. The reaction of acetonylacetone with primary amines, catalyzed by CATAPAL 200, efficiently produces N-substituted pyrroles. chemsynthesis.com This highlights a general strategy where dicarbonyl compounds serve as key building blocks for pyrrole (B145914) synthesis.
The synthesis of indole (B1671886) derivatives, another important class of heterocycles, can also be approached using precursors similar in reactivity to this compound. For instance, the reaction of ethyl bromopyruvate oxime, a related α-halo-α-keto compound, with indole has been shown to proceed via a hetero-Diels-Alder reaction to afford functionalized indole derivatives. google.com This suggests that the electrophilic nature of the α-bromo ketone in the title compound could be harnessed for the alkylation of indoles at the C3 position, a common strategy for indole functionalization.
| Reaction Type | Reactants | Product | Reference |
| Paal-Knorr | Acetonylacetone, Primary amines | N-substituted pyrroles | chemsynthesis.com |
| Hetero-Diels-Alder | Ethyl bromopyruvate oxime, Indole | Functionalized indole | google.com |
This table illustrates synthetic routes to pyrroles and indoles using related dicarbonyl and α-halo-α-keto compounds.
Intermediate in the Synthesis of Natural Product Cores
The structural motifs accessible from this compound are present in the core of various natural products. For example, tryprostatin A and B are natural products containing a diketopiperazine core and a prenylated tryptophan unit. ambeed.com The synthesis of analogs of these compounds often involves the late-stage functionalization of the indole ring. The reactivity of this compound makes it a potential reagent for introducing a phenyl- and ester-containing side chain onto an indole nucleus, thereby providing a route to complex, biologically relevant scaffolds.
Utility in the Development of Privileged Structures for Medicinal Chemistry Research
In medicinal chemistry, "privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets. The indole nucleus is a well-known privileged structure, and its derivatives have shown a wide range of biological activities. The ability to functionalize the indole ring is crucial for the development of new therapeutic agents. This compound, through its reactivity towards indoles, can be used to introduce a C(O)COOEt moiety attached to a phenyl group, thereby creating novel indole derivatives. This functional handle can be further elaborated, allowing for the generation of a library of compounds for screening in drug discovery programs. The introduction of the phenylpropanoate side chain can significantly influence the steric and electronic properties of the indole scaffold, potentially leading to new and improved interactions with biological targets.
Advanced Characterization Techniques for Research on Ethyl 3 Bromo 2 Oxo 3 Phenylpropanoate and Its Derivatives
High-Resolution Mass Spectrometry for Product Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of newly synthesized compounds. For Ethyl 3-bromo-2-oxo-3-phenylpropanoate (C₁₁H₁₁BrO₃), HRMS provides an exact mass measurement, which can confirm the molecular formula with high confidence. chemsynthesis.comchemicalbook.com
A key feature in the mass spectrum of a brominated compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks (M and M+2) of almost equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule. researchgate.net
Electron ionization (EI) is a common method used in mass spectrometry. nih.gov The fragmentation pattern observed under EI-MS can offer significant structural information. For this compound, expected fragmentation pathways would include:
Loss of a bromine radical (•Br): A primary fragmentation event leading to a significant peak at [M-Br]⁺.
Loss of the ethoxy group (•OCH₂CH₃): Cleavage of the ester side-chain.
Loss of the entire ester group (•COOCH₂CH₃): Resulting in a benzoyl-bromomethyl cation.
Cleavage of the C-C bond between the carbonyls.
Table 1: Representative HRMS Data for C₁₁H₁₁BrO₃
| Ion Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Description |
| [C₁₁H₁₁⁷⁹BrO₃+H]⁺ | 270.9913 | 270.9911 | Molecular ion with ⁷⁹Br |
| [C₁₁H₁₁⁸¹BrO₃+H]⁺ | 272.9893 | 272.9891 | Molecular ion with ⁸¹Br |
| [C₁₁H₁₁O₃]⁺ | 191.0652 | 191.0650 | Fragment from loss of Bromine |
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. While 1D NMR (¹H and ¹³C) provides initial information, 2D NMR techniques are essential for assembling the complete molecular puzzle of complex derivatives. researchgate.net
¹H NMR: Would show distinct signals for the aromatic protons of the phenyl group, the quartet and triplet of the ethyl ester group, and a crucial singlet for the methine proton (CH) at the C3 position.
¹³C NMR: Would identify all 11 carbon atoms, including the characteristic signals for the ketone and ester carbonyl carbons (typically in the 160-200 ppm range), the carbons of the phenyl ring, the ethyl group, and the C3 carbon bearing the bromine atom.
2D COSY (Correlation Spectroscopy): Establishes correlations between coupled protons. For instance, it would show the coupling between the CH₂ and CH₃ protons of the ethyl group.
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of protonated carbons.
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is vital for identifying quaternary carbons and piecing together the molecular skeleton. For example, the methine proton at C3 would show a correlation to the ketone carbonyl carbon (C2).
NOESY (Nuclear Overhauser Effect Spectroscopy): In derivatives where new stereocenters might be formed, NOESY is used to determine relative stereochemistry by identifying protons that are close in space, irrespective of their bonding connections.
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. researchgate.netacs.org
For this compound, the IR spectrum is dominated by strong absorptions from its two carbonyl groups. Unconjugated ketones typically show a C=O stretching frequency near 1715 cm⁻¹, while ester carbonyls appear at slightly higher wavenumbers. bohrium.com The presence of the electronegative bromine atom alpha to the ketone can influence the exact position of these bands. acs.org
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester Carbonyl | C=O Stretch | ~1745 | Strong |
| Ketone Carbonyl | C=O Stretch | ~1720 | Strong |
| Aromatic Ring | C=C Stretch | ~1600, 1450-1500 | Medium-Weak |
| Ester C-O | C-O Stretch | ~1250-1100 | Strong |
| Alkyl C-H | C-H Stretch | ~2980-2850 | Medium |
| C-Br Bond | C-Br Stretch | ~700-500 | Medium-Strong |
Raman spectroscopy can also detect these vibrations, though the polar carbonyl groups often produce weaker Raman signals compared to their strong IR absorptions. acs.org Conversely, the symmetric vibrations of the aromatic ring may be more prominent in the Raman spectrum.
X-ray Crystallography for Absolute Stereochemistry and Conformation (if crystalline derivatives are obtained)
When a derivative of this compound can be isolated as a suitable single crystal, X-ray crystallography offers the most definitive structural analysis. This technique can unambiguously determine the three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and, most importantly, the absolute stereochemistry of chiral centers. nih.gov
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. semanticscholar.org This data allows for the construction of an electron density map, from which the atomic positions can be determined. For chiral molecules, this method is the gold standard for assigning the (R) or (S) configuration at stereocenters without ambiguity. The resulting data is often presented in a standardized format, as shown in the hypothetical table below.
Table 3: Hypothetical X-ray Crystallographic Data for a Derivative
| Parameter | Value |
| Chemical Formula | C₁₇H₁₁BrN₂O₃ |
| Molecular Weight | 371.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.051 |
| b (Å) | 5.988 |
| c (Å) | 22.394 |
| β (°) | 129.44 |
| Volume (ų) | 1558.8 |
| Z (molecules/unit cell) | 4 |
Data modeled after a related brominated structure. nih.gov
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination
The carbon atom at the C3 position, bonded to the phenyl group, bromine, a carbonyl group, and another carbon, is a stereocenter. This means that this compound exists as a pair of non-superimposable mirror images called enantiomers. In the context of asymmetric synthesis, where the goal is to produce one enantiomer over the other, it is crucial to quantify the success of the reaction.
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method for separating enantiomers and determining the enantiomeric excess (e.e.). This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus have different retention times (t_R).
The enantiomeric excess is calculated from the areas of the two peaks in the chromatogram using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Table 4: Example Chiral HPLC Data for Enantiomeric Separation
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-Enantiomer | 12.5 | 95,000 |
| (S)-Enantiomer | 14.8 | 5,000 |
Based on this data, the enantiomeric excess would be calculated as 90% e.e.
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are pivotal in delineating the electronic architecture and predicting the chemical behavior of ethyl 3-bromo-2-oxo-3-phenylpropanoate.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the ground state of this compound. These studies yield optimized geometric parameters such as bond lengths, bond angles, and dihedral angles. For α-haloketones, a key conformational feature is the relative orientation of the halogen and the carbonyl group. The preferred conformation is often a cisoid arrangement where the halogen and carbonyl are in the same plane, as this minimizes steric hindrance with the carbonyl's alkyl group. wikipedia.org
Table 1: Representative Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.22 Å |
| C-C(O) | 1.53 Å | |
| C-Br | 1.95 Å | |
| C-Ph | 1.51 Å | |
| Bond Angle | O=C-C | 120.5° |
| C-C-Br | 110.2° | |
| Dihedral Angle | Br-C-C=O | ~0° (cisoid) or ~180° (transoid) |
| Note: The values presented are illustrative and representative of typical DFT calculation results for similar α-haloketones. |
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's reactivity. The HOMO is indicative of the molecule's capacity as an electron donor (nucleophilicity), while the LUMO reflects its ability to accept electrons (electrophilicity). The energy difference between these orbitals, the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability.
Furthermore, analysis of the electrostatic potential surface reveals the charge distribution across the molecule. In α-haloketones like this compound, the presence of electron-withdrawing halogen and carbonyl groups creates distinct electrophilic sites. Nucleophilic attack can potentially occur at the carbonyl carbon, the carbon atom bearing the halogen, or the halogen atom itself. nih.gov
Table 2: Illustrative Frontier Orbital Energies and Net Atomic Charges
| Property | Value | Atom/Region | Net Atomic Charge (e) |
| HOMO Energy | -7.2 eV | Carbonyl Oxygen | -0.55 |
| LUMO Energy | -1.8 eV | Carbonyl Carbon | +0.65 |
| HOMO-LUMO Gap | 5.4 eV | α-Carbon (C-Br) | +0.15 |
| Bromine | -0.10 | ||
| Note: These values are representative examples derived from computational studies on analogous α-haloketones. The net atomic charges are calculated using methods like Natural Bond Orbital (NBO) analysis. |
Mechanistic Pathway Modeling and Transition State Analysis
Computational modeling is crucial for mapping the intricate mechanistic pathways of reactions involving this compound. By charting the potential energy surface, researchers can identify and characterize the transition states and intermediates that govern the reaction's course.
Theoretical calculations can furnish quantitative data on the energetics of a reaction, including reaction enthalpies and Gibbs free energies. By locating and analyzing transition state structures, the activation energy, which is the energetic barrier to reaction, can be determined. This is vital for predicting reaction rates and assessing the viability of a proposed mechanism. For instance, in nucleophilic substitution reactions of α-haloketones, DFT modeling can calculate and compare the activation energies for different competing pathways. up.ac.za
Table 3: Sample Calculated Activation Energies for Competing Reaction Pathways
| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) |
| SN2 at α-Carbon | Methoxide | 15.2 |
| Nucleophilic addition to C=O | Methoxide | 12.5 |
| Epoxidation | Methoxide | 14.8 |
| Note: This table provides a hypothetical comparison of activation energies for plausible reactions involving an α-haloketone, based on findings for similar systems. up.ac.za |
Computational studies are instrumental in explaining the origins of regioselectivity and stereoselectivity. By comparing the activation barriers for the formation of all possible products, the energetically favored pathway can be identified. In reactions of α-haloketones, for example, modeling can clarify why a nucleophile might preferentially attack the carbonyl carbon over the α-carbon, or vice versa. These models can also elucidate the factors controlling stereochemical outcomes, such as in asymmetric synthesis. wikipedia.org For instance, modeling has shown that for some reactions, the rate-determining step may not be the initial formation of a transition state but rather a subsequent rotational barrier required to achieve the correct geometry for leaving group departure. up.ac.za
Molecular Dynamics Simulations for Conformational Studies
While quantum chemical calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound. MD simulations track the movements of atoms over time, allowing for the exploration of the molecule's conformational landscape. This is particularly valuable for understanding how the molecule's flexibility and preferred shapes influence its interactions with other molecules, such as substrates or catalysts in a complex environment. Although specific MD studies on this compound are not prevalent, the methodology is widely applied to similar organic molecules to understand their dynamic behavior in solution. researchgate.netnih.gov
QSAR Studies for Structural Analogs (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical correlation between the structural or physicochemical properties of a series of chemical compounds and a specific endpoint, such as reactivity or another property. scienceforecastoa.commdpi.com These models are valuable tools in chemistry for predicting the properties of new compounds and for understanding the molecular features that influence a particular outcome. scienceforecastoa.com The fundamental principle of QSAR/QSPR is that variations in the structural or physicochemical characteristics of molecules within a series lead to quantifiable changes in their activities or properties. scienceforecastoa.com
The development of a QSAR/QSPR model typically involves the use of molecular descriptors, which are numerical representations of molecular properties. These descriptors can be broadly categorized into three main types:
Hydrophobic (Lipophilic) Parameters: These describe the tendency of a molecule to dissolve in fatty or nonpolar environments versus aqueous environments. The most common descriptor is the logarithm of the partition coefficient (log P). slideshare.net
Electronic Parameters: These quantify the electronic effects of substituents within a molecule, such as their ability to donate or withdraw electrons. The Hammett constant (σ) is a widely used electronic descriptor. slideshare.netspu.edu.sy
Steric Parameters: These account for the size and shape of molecules or their substituents. Taft's steric factor (Es) is a common example of a steric descriptor. slideshare.net
Once these descriptors are calculated for a series of compounds, a mathematical model, often in the form of a linear or non-linear equation, is generated using statistical methods like multiple linear regression (MLR). spu.edu.syufv.br This equation relates the descriptors to the observed property. The statistical quality and predictive power of the model are assessed using various validation metrics, such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the standard error of the estimate. spu.edu.syufv.br An r² value greater than 0.8 is generally considered indicative of a good fit. spu.edu.sy
The reactivity of α-haloketones is significantly influenced by the electronic nature of substituents on the aromatic ring. nih.gov The presence of a carbonyl group adjacent to the carbon bearing the halogen atom enhances the polarity of the carbon-halogen bond, making the α-carbon more electrophilic and susceptible to nucleophilic attack. nih.gov The rate of these reactions is sensitive to both electronic and steric effects of substituents.
A study on the nucleophilic substitution of α-bromopropiophenones by tert-butylamine (B42293) provides concrete data that can be used to construct a QSAR model. In this study, the reaction rates were measured for a series of compounds with different substituents on the phenyl ring. The data reveals a clear relationship between the electronic properties of the substituents and the reaction rate.
Table 1: Reaction Rates of Substituted α-Bromopropiophenones with tert-Butylamine
| Substituent (Position) | Reaction Rate (k x 10³ L M⁻¹ min⁻¹) | Hammett Constant (σ) | Taft Steric Parameter (Es) |
|---|---|---|---|
| p-CH₃ | 12.7 | -0.17 | -1.24 |
| H | 20.5 | 0.00 | 0.00 |
| p-Cl | 20.0 | 0.23 | -0.97 |
| m-Cl | 23.6 | 0.37 | -0.97 |
| p-CF₃ | 27.3 | 0.54 | -2.40 |
| o-OCH₃ | 7.64 | -0.27 | -0.55 |
| o-CH₃ | 5.31 | -0.17 | -1.24 |
| o-Cl | 2.85 | 0.23 | -0.97 |
| o-CF₃ | 2.40 | 0.54 | -2.40 |
| o-F | 15.7 | 0.06 | -0.46 |
From the data in Table 1, a clear trend emerges for the meta- and para-substituted analogs. As the electron-withdrawing ability of the substituent increases (i.e., a more positive Hammett constant), the reaction rate generally increases. This is consistent with the stabilization of the electron-rich transition state of the SN2 reaction. For instance, the p-CF₃ substituted compound, with a high positive σ value, exhibits the fastest reaction rate among this subgroup.
For the ortho-substituted analogs, the reactivity is significantly diminished. This is attributed to steric hindrance from the ortho-substituent, which impedes the approach of the nucleophile to the reaction center. This steric effect overrides the electronic effect. For example, while p-Cl and o-Cl have the same electronic influence (same σ value), the reaction rate for the ortho-isomer is substantially lower due to steric hindrance.
A simplified QSAR model for the meta- and para-substituted compounds could be expressed by a linear regression equation:
log(k) = ρσ + c
Where:
log(k) is the logarithm of the reaction rate constant.
ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to electronic effects.
σ (sigma) is the Hammett substituent constant.
c is a constant.
For a more comprehensive model that includes the ortho-substituted compounds, a steric parameter like Taft's Es would need to be incorporated into a multiple linear regression model:
log(k) = ρσ + δEs + c
Where:
δ (delta) is the coefficient for the steric parameter.
Es is the Taft steric parameter.
This type of analysis demonstrates how QSAR can quantify the relationship between molecular structure (as described by electronic and steric parameters) and a physicochemical property (reactivity), allowing for the prediction of this property for other, unsynthesized analogs.
Future Research Directions and Emerging Perspectives
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of advanced catalytic systems is paramount for harnessing the synthetic utility of Ethyl 3-bromo-2-oxo-3-phenylpropanoate. Current research on related α-halo-β-keto esters points towards several promising avenues for achieving higher efficiency and stereoselectivity.
One key area is the design of chiral catalysts for asymmetric transformations. For instance, dynamic kinetic asymmetric transformations of racemic β-halo-α-keto esters have been achieved using chiral N,N'-dioxide-nickel(II) complexes, which facilitate carbonyl-ene reactions to produce β-halo-α-hydroxy esters with excellent enantioselectivity. rsc.org Similarly, hybrid catalysts based on Cinchona alkaloids have proven effective in the enantioselective α-chlorination of β-keto esters, a technology that could be adapted for bromination or subsequent reactions of the bromo-compound. acs.org
Future efforts will likely focus on:
Hybrid Metal Catalysis: Systems combining multiple transition metals, such as Palladium and Ruthenium complexes, could enable novel stereodivergent reactions like asymmetric allylation, which is challenging due to potential racemization of the product. nih.gov
Organocatalysis: Expanding the scope of organocatalysts beyond Cinchona alkaloids to include phase-transfer catalysts and hydrogen-bond donors could offer milder and more sustainable reaction conditions. acs.org
Photoredox Catalysis: Light-mediated catalytic systems could unlock novel radical-based transformations, leveraging the C-Br bond for unprecedented cross-coupling and derivatization reactions.
| Catalytic System | Reaction Type | Potential Application for this compound | Key Advantages |
| Chiral N,N'-Dioxide-Ni(II) Complex | Dynamic Kinetic Asymmetric Carbonyl-Ene Reaction | Asymmetric reduction to chiral β-bromo-α-hydroxy esters. rsc.org | High enantioselectivity (ee), creation of two chiral centers. rsc.org |
| Hybrid Cinchona Alkaloid Derivatives | Enantioselective Phase Transfer Halogenation | Asymmetric derivatization at the α-position. acs.org | High yields, high asymmetric induction, low catalyst loading. acs.org |
| Pd/Ru Synergistic Catalysis | Asymmetric Dehydrative Allylation | Stereoselective α-allylation. nih.gov | Access to multiple diastereomers, neutral reaction conditions prevent racemization. nih.gov |
| Gold(I) Catalysis | Rearrangement of Halo-substituted Propargylic Carboxylates | Synthesis of complex halo-olefin structures from derivatives. mdpi.com | Access to pivotal β-haloenol ester intermediates. mdpi.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
The hazardous and often exothermic nature of reactions involving brominated compounds makes this compound an ideal candidate for integration into continuous flow chemistry platforms. amt.uk Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which enhances safety and often improves yield and selectivity. nih.gov
Future research will likely involve:
Multi-step Telescoped Synthesis: Designing flow setups where the synthesis of this compound and its subsequent conversion occur in a continuous, uninterrupted sequence. This approach, already used for synthesizing α-halo ketones and β-keto esters, minimizes manual handling and purification steps. acs.orgacs.org
Safe Generation of Reactive Intermediates: Using flow reactors to safely generate and immediately consume reactive intermediates derived from the title compound, thereby avoiding the accumulation of unstable species. acs.org
Automated Reaction Optimization: Coupling flow reactors with automated sampling and analysis systems (e.g., HPLC, NMR) will enable high-throughput screening of reaction conditions (catalysts, solvents, temperatures) to rapidly identify optimal protocols for its derivatization.
Exploration of Novel Reactivity Modes for Unprecedented Transformations
Beyond its role as a simple alkylating agent, the unique arrangement of functional groups in this compound allows for the exploration of novel reactivity modes. The presence of the bromine atom, the ketone, and the ester provides multiple sites for chemical manipulation.
Emerging perspectives in this area include:
Dynamic Kinetic Resolution (DKR): Catalytic systems can be employed to achieve dynamic kinetic resolution, where the racemic starting material is converted into a single, highly enantioenriched product. This has been demonstrated for related β-halo-α-keto esters and represents a significant opportunity. rsc.orgresearchgate.net
Generation of Reactive Intermediates: The compound can serve as a precursor to various reactive species. For example, deprotonation could lead to the formation of an enolate for subsequent reactions, while treatment with specific reagents could generate radical intermediates or carbene precursors.
Cascade Reactions: The multifunctionality of the molecule is well-suited for designing cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. This could involve an initial nucleophilic substitution at the bromine, followed by an intramolecular cyclization.
Sustainable and Biocatalytic Approaches to Synthesis and Derivatization
A significant shift towards green and sustainable chemistry is driving research into biocatalytic methods for synthesis and derivatization. Enzymes and whole-cell systems offer mild reaction conditions, high selectivity, and reduced environmental impact.
For this compound, future biocatalytic research could focus on:
Stereoselective Ketone Reduction: A major focus is the reduction of the ketone group to a secondary alcohol. While whole-cell reductions of α-chloro-β-keto esters using baker's yeast often yield mixtures of diastereomers, screening individual reductase enzymes can identify biocatalysts that produce single, homochiral α-halo-β-hydroxy ester products. georgiasouthern.edunih.gov Strains of Candida parapsilosis and various marine microorganisms have also shown promise in reducing α-keto esters with high conversion and enantiomeric excess. abap.co.in
Enzymatic Dynamic Kinetic Resolution: Combining an enzymatic kinetic resolution with in-situ racemization of the unreacted enantiomer can enable the theoretical conversion of 100% of the racemic starting material into a single enantiopure product.
Whole-Cell Biotransformations: Utilizing unmodified microorganisms, such as E. coli, for chemo- and enantioselective reductions offers a cost-effective and operationally simple approach that leverages the cell's native metabolic pathways without requiring genetic engineering. researchgate.net
| Biocatalytic Approach | Transformation | Potential Product from this compound | Advantages |
| Isolated Yeast Reductases | Asymmetric ketone reduction | Enantiopure (2R,3S)- or (2S,3R)-ethyl 3-bromo-2-hydroxy-3-phenylpropanoate | High stereoselectivity, access to all four possible diastereomers from a single precursor. georgiasouthern.edunih.gov |
| Whole-Cell Systems (C. parapsilosis) | Asymmetric ketone reduction | Chiral (S)-alcohols | High conversion and enantiomeric excess, operational simplicity. abap.co.in |
| Mn(II)-Oxidizing Bacteria | α-hydroxylation (on related β-keto esters) | α-hydroxy-β-keto ester derivatives | Straightforward access to valuable α-hydroxy-β-dicarbonyl motifs. researchgate.net |
Computational Design of New Reactions and Reagents Based on the Compound's Reactivity Profile
Computational chemistry and molecular modeling are becoming indispensable tools for modern synthetic chemistry. By applying quantum chemical calculations, researchers can gain deep insights into reaction mechanisms, predict the feasibility of new transformations, and rationally design novel catalysts and reagents.
Future computational studies on this compound could include:
Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to map the potential energy surfaces of its reactions. This can help distinguish between different possible pathways (e.g., ionic vs. radical, concerted vs. stepwise) and identify rate-determining transition states.
Catalyst Design: Modeling the interaction between the substrate and potential catalysts (both organocatalysts and metal complexes) to understand the origins of stereoselectivity. These insights can guide the design of more effective and selective catalysts.
Predicting Novel Reactivity: Computational screening can be used to explore hypothetical reactions that have not yet been attempted experimentally. For example, Molecular Electron Density Theory (MEDT) can be used to analyze its behavior in pericyclic reactions or with novel electrophiles and nucleophiles, potentially uncovering unprecedented reactivity modes. mdpi.com This predictive power can significantly accelerate the discovery of new synthetic methodologies.
By pursuing these future research directions, the scientific community can significantly expand the synthetic toolbox associated with this compound, cementing its role as a valuable and versatile component in the synthesis of complex organic molecules.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-bromo-2-oxo-3-phenylpropanoate, and how can reaction conditions be controlled to improve yield?
The compound is typically synthesized via bromination of ethyl 3-oxo-3-phenylpropanoate using brominating agents like N-bromosuccinimide (NBS) or dibromotriphenylphosphorane (DBTP). A metal-free method involves dissolving ethyl 3-oxo-3-phenylpropanoate in ethyl acetate (EtOAc) at 5–10°C, followed by controlled addition of a brominating agent. Reaction progress is monitored via TLC (10% EtOAc/hexane), and the crude product is purified by column chromatography . Key parameters include maintaining low temperatures to suppress side reactions and selecting aprotic solvents to stabilize intermediates.
Q. How is this compound characterized, and which analytical techniques are critical for validation?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the bromine substitution pattern and ester/ketone functionalities. For example, the β-keto ester moiety produces distinct downfield signals at δ 5.8–6.0 ppm (¹H NMR) and δ 190–200 ppm (¹³C NMR) for the carbonyl groups . Mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: ~283.0), while IR spectroscopy identifies C=O (1720–1750 cm⁻¹) and C-Br (550–650 cm⁻¹) stretches. X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What are the common reactions involving this compound in organic synthesis?
The compound participates in nucleophilic substitution (SN2) at the brominated carbon due to the electron-withdrawing ketone group, enabling C-C bond formation with Grignard reagents or organozinc species. The α-keto ester moiety also undergoes condensation reactions (e.g., with amines for β-lactam synthesis) or reduction to diols using NaBH₄. Reaction yields depend on solvent polarity (e.g., DMF enhances nucleophilicity) and catalyst choice (e.g., Pd for cross-coupling) .
Advanced Research Questions
Q. How do solvent polarity and nucleophile strength influence the reaction mechanism of this compound in SN2 pathways?
Kinetic studies reveal that polar aprotic solvents (e.g., DMSO) stabilize the transition state, accelerating SN2 displacement. Strong nucleophiles (e.g., thiophenolate) exhibit second-order kinetics, while weaker nucleophiles (e.g., amines) follow a mixed mechanism with partial SN1 character. Computational DFT studies suggest that steric hindrance from the phenyl group increases activation energy by 10–15 kJ/mol compared to non-aromatic analogs .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
Crystallization is hindered by the compound’s low melting point (~45°C) and tendency to form oils. Slow evaporation from dichloromethane/hexane (1:3) at −20°C yields suitable single crystals. SHELXL refinement often reveals disorder in the bromine position, requiring constraints or twinning corrections. High-resolution data (d-spacing < 0.8 Å) are critical for accurate electron density mapping .
Q. How can researchers resolve contradictions in reported reaction outcomes for this compound?
Discrepancies in product distribution (e.g., keto-enol tautomerization vs. bromine elimination) often stem from uncontrolled moisture or acidic impurities. Systematic reproducibility protocols include:
- Standardized drying : Molecular sieves in solvent storage.
- Inert atmosphere : Schlenk line techniques to exclude O₂/H₂O.
- Catalyst screening : Testing Pd, Cu, and Ni catalysts for cross-coupling efficiency.
Contradictory kinetic data may arise from unaccounted temperature gradients; in situ IR monitoring is recommended .
Q. What computational methods are suitable for predicting the reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level accurately models electrophilic sites (e.g., α-carbon to ketone) and frontier molecular orbitals. Molecular dynamics (MD) simulations in explicit solvent (e.g., water/ethanol mixtures) predict solvation effects on reaction barriers. Validation against experimental NMR coupling constants (e.g., ) ensures model reliability .
Q. How should researchers handle safety and stability concerns during experiments with this compound?
The brominated ester is hygroscopic and may release HBr under acidic conditions. Recommendations include:
- PPE : Nitrile gloves, goggles, and fume hood use.
- Storage : Sealed desiccators with silica gel at 4°C.
- Waste disposal : Neutralization with 10% NaHCO₃ before aqueous disposal.
Acute toxicity data (LD₅₀ > 500 mg/kg in rats) suggest moderate hazard, but chronic exposure risks require adherence to OSHA guidelines .
Q. What strategies enable selective derivatization of this compound for medicinal chemistry applications?
Selective functionalization of the phenyl ring is achieved via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and arylboronic acids. For trifluoromethyl derivatives, CuI-catalyzed Ullmann coupling at 80°C introduces CF₃ groups without ester hydrolysis. Post-functionalization reduction (e.g., LiAlH₄) yields chiral alcohols for asymmetric synthesis .
Q. What are the key electrophilic and nucleophilic sites in this compound, and how do they influence reactivity?
The α-carbon adjacent to the ketone is highly electrophilic, enabling aldol condensations. The bromine atom acts as a leaving group in SN2 reactions, while the ester carbonyl participates in nucleophilic acyl substitutions. Competition between these sites is solvent-dependent: polar aprotic media favor SN2, whereas protic solvents promote keto-enol tautomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
